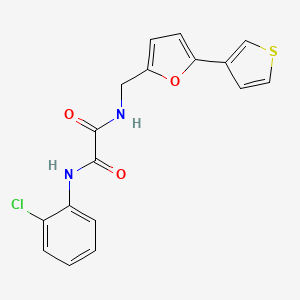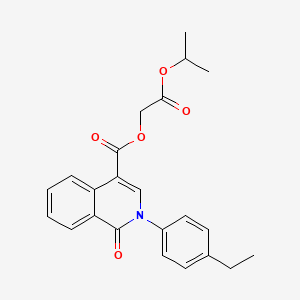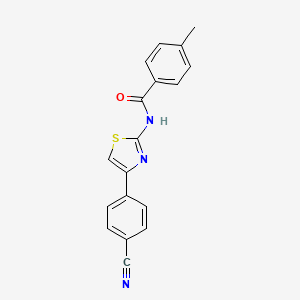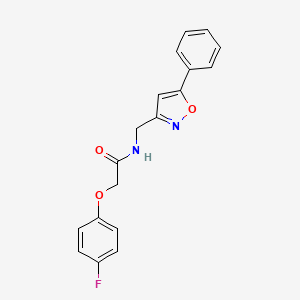
1-(dimethylamino)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-1H-indole-2,3-dione (1-DMAID) is a novel synthetic compound that has been widely used in various scientific research applications due to its unique properties. It is a heterocyclic compound that contains an indole ring, a dimethylamino group and a dione group. 1-DMAID is a colorless, odorless and crystalline solid that is soluble in polar solvents such as water, alcohol and ether. It is a versatile compound that has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, drug delivery, and drug synthesis.
Applications De Recherche Scientifique
Synthetic Versatility and Biological Activities
1-(dimethylamino)-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate for the creation of a wide array of heterocyclic compounds, including indoles and quinolines. It has found applications in organic synthesis, contributing to the development of drugs through its transformation into various heterocyclic frameworks. Moreover, isatins have been detected in mammalian tissues, implicating their potential roles as biochemical process modulators. The exploration of isatin's biological and pharmacological properties highlights its significance in drug synthesis and the study of its function within biological systems (Garden & Pinto, 2001).
Interaction with Biochemical Systems
Research on indolo[2,3-b]quinoxaline derivatives, which share structural similarities with 1-(dimethylamino)-1H-indole-2,3-dione, has demonstrated their ability to intercalate with DNA duplexes, showcasing a mechanism of action that could be exploited in the design of antiviral and anticancer agents. Such studies indicate the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in interacting with biological macromolecules and influencing biochemical pathways (Patel, Bergman, & Gräslund, 1991).
Antimicrobial Applications
Derivatives of 1H-indole-2,3-dione have been synthesized and tested for antimicrobial properties, demonstrating moderate inhibitory activity against fungi and bacteria. This suggests the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in contributing to the development of new antimicrobial agents. Such research underscores the compound's relevance in addressing microbial resistance and the need for novel antimicrobial strategies (Ramadan, Rasheed, & Ashry, 2019).
Corrosion Inhibition
Investigations into the structure and applications of indole-2,3-dione derivatives have also identified their effectiveness as corrosion inhibitors, an application that bridges the gap between organic chemistry and materials science. The inclusion of functional groups capable of forming chelates with metal surfaces suggests the utility of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Miao, 2014).
Propriétés
IUPAC Name |
1-(dimethylamino)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIPTYIHWFELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)




![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)
![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)